Cas no 1514316-53-0 (1-(5-bromothiophen-2-yl)cyclobutane-1-carbonitrile)

1514316-53-0 structure
상품 이름:1-(5-bromothiophen-2-yl)cyclobutane-1-carbonitrile
CAS 번호:1514316-53-0
MF:C9H8BrNS
메가와트:242.135519981384
MDL:MFCD26653601
CID:4603284
PubChem ID:83719509
1-(5-bromothiophen-2-yl)cyclobutane-1-carbonitrile 화학적 및 물리적 성질
이름 및 식별자
-
- 1-(5-bromothiophen-2-yl)cyclobutane-1-carbonitrile
-
- MDL: MFCD26653601
- 인치: 1S/C9H8BrNS/c10-8-3-2-7(12-8)9(6-11)4-1-5-9/h2-3H,1,4-5H2
- InChIKey: MGRKOIQBOXGEKD-UHFFFAOYSA-N
- 미소: C1(C2SC(Br)=CC=2)(C#N)CCC1
1-(5-bromothiophen-2-yl)cyclobutane-1-carbonitrile 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-205943-0.25g |
1-(5-bromothiophen-2-yl)cyclobutane-1-carbonitrile |
1514316-53-0 | 95% | 0.25g |
$487.0 | 2023-09-16 | |
Enamine | EN300-205943-2.5g |
1-(5-bromothiophen-2-yl)cyclobutane-1-carbonitrile |
1514316-53-0 | 95% | 2.5g |
$1931.0 | 2023-09-16 | |
AN HUI ZE SHENG Technology Co., Ltd. | CB000729192-1g |
1-(5-bromothiophen-2-yl)cyclobutane-1-carbonitrile |
1514316-53-0 | 95+% | 1g |
¥8149.00 | 2023-09-15 | |
Chemenu | CM425339-1g |
1-(5-bromothiophen-2-yl)cyclobutane-1-carbonitrile |
1514316-53-0 | 95%+ | 1g |
$1178 | 2023-01-19 | |
Enamine | EN300-205943-1.0g |
1-(5-bromothiophen-2-yl)cyclobutane-1-carbonitrile |
1514316-53-0 | 95% | 1g |
$0.0 | 2023-06-08 | |
Aaron | AR01BADS-100mg |
1-(5-bromothiophen-2-yl)cyclobutane-1-carbonitrile |
1514316-53-0 | 95% | 100mg |
$496.00 | 2025-02-09 | |
Aaron | AR01BADS-2.5g |
1-(5-bromothiophen-2-yl)cyclobutane-1-carbonitrile |
1514316-53-0 | 95% | 2.5g |
$2681.00 | 2025-02-09 | |
A2B Chem LLC | AW05188-1g |
1-(5-bromothiophen-2-yl)cyclobutane-1-carbonitrile |
1514316-53-0 | 95% | 1g |
$1073.00 | 2024-04-20 | |
Enamine | EN300-205943-5g |
1-(5-bromothiophen-2-yl)cyclobutane-1-carbonitrile |
1514316-53-0 | 95% | 5g |
$2858.0 | 2023-09-16 | |
1PlusChem | 1P01BA5G-10g |
1-(5-bromothiophen-2-yl)cyclobutane-1-carbonitrile |
1514316-53-0 | 95% | 10g |
$5298.00 | 2024-06-20 |
1-(5-bromothiophen-2-yl)cyclobutane-1-carbonitrile 관련 문헌
-
Hao Zhang,Mingjie Lu,Huanlei Wang,Yan Lyu,Dong Li,Shijiao Sun,Jing Shi,Wei Liu Sustainable Energy Fuels, 2018,2, 2314-2324
-
George K. Larsen,Yiping Zhao Nanoscale, 2013,5, 10853-10857
-
Irina Geibel,Marc Schmidtmann,Jens Christoffers Org. Biomol. Chem., 2017,15, 7824-7829
-
4. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
-
Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
1514316-53-0 (1-(5-bromothiophen-2-yl)cyclobutane-1-carbonitrile) 관련 제품
- 2098089-21-3((5-(2-Azidoethyl)-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanol)
- 1427414-91-2((2S)-2-amino-4-(tert-butoxy)butanoic acid)
- 1540593-90-5(1-(1-bromopropan-2-yl)-2,4-dichloro-5-fluorobenzene)
- 2172238-64-9(2-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxane-4-amidocyclobutyl}acetic acid)
- 1208079-05-3(3-Trifluoromethylsulfanyl-propylamine)
- 2097968-37-9(ethyl 4-(piperazin-1-yl)cyclohexane-1-carboxylate dihydrochloride)
- 2228027-73-2(rac-(1R,2R)-2-(1,2,2,2-tetrafluoroethyl)cyclopropylmethanamine)
- 344790-86-9(1-BUTYL-3-METHYLPYRIDINIUM BIS(TRIFLUORM)
- 2171683-75-1(1-3-(pyrrolidin-2-yl)propylazetidine-2-carboxamide)
- 1785172-51-1(tert-butyl N-[(3-hydroxy-1-methylpyrrolidin-3-yl)methyl]carbamate)
추천 공급업체
Handan Zechi Trading Co., Ltd
골드 회원
중국 공급자
대량
Wuhan brilliant Technology Co.,Ltd
골드 회원
중국 공급자
대량

Suzhou Genelee Bio-Technology Co., Ltd.
골드 회원
중국 공급자
대량
